1-(ETHANESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
Preparation Methods
The synthesis of 1-(ETHANESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step synthetic routes. One common method involves the use of a stereoselective three-component Mannich-type reaction. This reaction employs a functionalized dienolate and a vinylogous Mannich reaction to assemble multi-substituted chiral piperidines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(ETHANESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(ETHANESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing various chiral piperidine derivatives.
Biology: Its structural motif is found in many bioactive natural alkaloids, making it a valuable compound for studying biological processes.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(ETHANESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(ETHANESULFONYL)-4-(PIPERIDINE-1-CARBONYL)PIPERIDINE: This compound shares a similar core structure but differs in its functional groups.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-2-28(26,27)23-14-6-7-17(15-23)19(24)21-18-10-8-16(9-11-18)20(25)22-12-4-3-5-13-22/h8-11,17H,2-7,12-15H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZGTHUKMCMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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